2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Overview
Description
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexylamino group, an ethyl group, a nitro group, and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzamide core using a mixture of concentrated nitric acid and sulfuric acid.
Cyclohexylamino Group Addition: The cyclohexylamino group can be added through a nucleophilic substitution reaction, where cyclohexylamine reacts with the benzamide core.
Ethyl Group Addition: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic aromatic substitution.
Major Products:
Reduction of Nitro Group: Formation of 2-(cyclohexylamino)-N-ethyl-5-amino-N-phenylbenzamide.
Substitution Reactions: Various substituted benzamides depending on the substituents introduced.
Scientific Research Applications
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Cyclohexylamine: An organic compound with a cyclohexylamino group, used as an intermediate in organic synthesis.
N-ethylbenzamide: A simpler benzamide derivative with an ethyl group.
5-nitrobenzamide: A benzamide derivative with a nitro group.
Uniqueness: 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-23(17-11-7-4-8-12-17)21(25)19-15-18(24(26)27)13-14-20(19)22-16-9-5-3-6-10-16/h4,7-8,11-16,22H,2-3,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKLOBHEKLMWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213834 | |
Record name | 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824945-98-4 | |
Record name | 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824945-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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